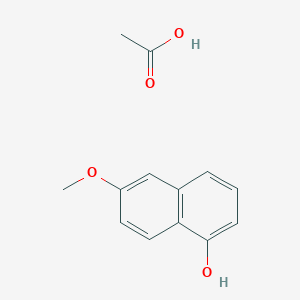
Acetic acid;6-methoxynaphthalen-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;6-methoxynaphthalen-1-ol is a chemical compound with the molecular formula C11H10O2. It is also known as 6-methoxy-1-naphthol. This compound is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features a methoxy group (-OCH3) attached to the naphthalene ring. It is a solid at room temperature and has a molecular weight of 174.2 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxynaphthalen-1-ol typically involves the methoxylation of naphthol. One common method is the methylation of 6-hydroxy-1-naphthol using dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of 6-methoxynaphthalen-1-ol follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions and high yields. The product is then purified through crystallization or distillation .
Analyse Des Réactions Chimiques
Types of Reactions
6-Methoxynaphthalen-1-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Friedel-Crafts acylation and alkylation reactions often use aluminum chloride as a catalyst.
Major Products Formed
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted naphthalenes depending on the electrophile used.
Applications De Recherche Scientifique
6-Methoxynaphthalen-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: It serves as a probe in studying enzyme activities and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the production of fragrances, flavorings, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 6-methoxynaphthalen-1-ol involves its interaction with various molecular targets. In biological systems, it can inhibit specific enzymes or modulate signaling pathways. For example, it may inhibit cyclooxygenase enzymes, leading to anti-inflammatory effects. The methoxy group enhances its lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Methoxy-2-naphthol: Similar structure but with the methoxy group at a different position.
1-Naphthol: Lacks the methoxy group, leading to different chemical properties.
2-Naphthol: Another positional isomer with distinct reactivity.
Uniqueness
6-Methoxynaphthalen-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group at the 6-position influences its reactivity and interactions with biological targets, making it valuable in various applications .
Propriétés
Numéro CAS |
115117-83-4 |
|---|---|
Formule moléculaire |
C13H14O4 |
Poids moléculaire |
234.25 g/mol |
Nom IUPAC |
acetic acid;6-methoxynaphthalen-1-ol |
InChI |
InChI=1S/C11H10O2.C2H4O2/c1-13-9-5-6-10-8(7-9)3-2-4-11(10)12;1-2(3)4/h2-7,12H,1H3;1H3,(H,3,4) |
Clé InChI |
NNSKNAWGRWOKTO-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)O.COC1=CC2=C(C=C1)C(=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



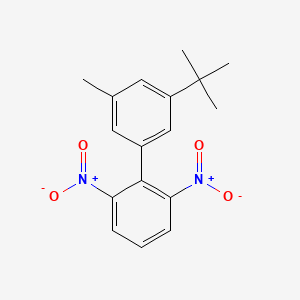
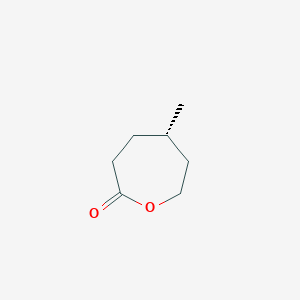
![4-Oxo-7-phenyl-1,4-dihydropyrrolo[1,2-a]pyrimidine-8-carbonitrile](/img/structure/B14312061.png)
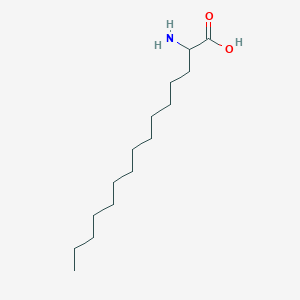
![5-Amino-1,3-diethylpyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14312070.png)
![Methyl 3-[(E)-(diphenylphosphoryl)diazenyl]but-2-enoate](/img/structure/B14312072.png)
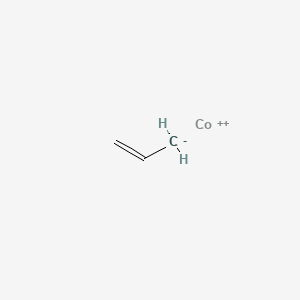
![2,2'-Sulfanediylbis[1-([2,2'-bithiophen]-5-yl)ethan-1-one]](/img/structure/B14312087.png)
![2,6-DI-Tert-butyl-4-[(propylsulfanyl)methyl]phenol](/img/structure/B14312104.png)
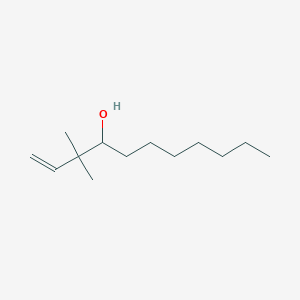
![16-(Octyloxy)-3,6,9,12-tetraoxa-18-azabicyclo[12.3.1]octadeca-1(18),14,16-triene-2,13-dione](/img/structure/B14312117.png)
![3-Fluoro-N-methyl-4-[4-(trifluoromethyl)phenoxy]aniline](/img/structure/B14312121.png)
![4-{1-[2-(Dimethylamino)ethoxy]-1-(pyridin-2-yl)ethyl}phenol](/img/structure/B14312129.png)
